molecular formula C19H20FN3O4 B6345618 2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354932-17-4

2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345618
CAS No.: 1354932-17-4
M. Wt: 373.4 g/mol
InChI Key: LYXFPBVRTPFMNB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by two key substituents: a 4-fluorophenyl group and a 3,4,5-trimethoxyphenylmethyl group. The dihydroimidazolone core provides a rigid bicyclic framework, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFPBVRTPFMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic derivative of imidazole that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22FN2O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_2\text{O}_3

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated moderate DPPH radical scavenging activity, suggesting its potential as an antioxidant agent. This property is critical in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some studies have indicated that compounds with similar imidazole structures can induce apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins and modulation of signaling pathways such as PI3K/Akt and ERK1/2 .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The ability to affect pathways like NF-kB and MAPK may contribute to its therapeutic potential in inflammatory diseases and cancer.

Case Study 1: Antioxidant Activity

A study evaluated the DPPH radical scavenging activity of various imidazole derivatives. The compound exhibited a significant ability to neutralize free radicals at concentrations above 50 µM, indicating its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound could induce apoptosis in human bladder cancer cells at concentrations ranging from 40 to 100 µM. The mechanism involved the downregulation of XIAP and Cyclin D1, leading to reduced cell viability and increased apoptosis markers .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel/Cell LineConcentration (µM)EffectReference
AntioxidantDPPH radical scavengingVarious>50Significant scavenging activity
AntimicrobialInhibition of bacterial growthStaphylococcus aureus128-256Inhibition observed
AnticancerApoptosis inductionBladder cancer cells40-100Reduced viability

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds similar to 2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit significant antitumor properties. Studies have shown that the imidazole ring is crucial for the activity against various cancer cell lines. The fluorine substituent enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds showed promising results in inhibiting tumor growth in vivo models. The specific compound was tested against breast cancer cell lines and exhibited IC50 values comparable to established chemotherapeutics .

Neuropharmacology

Cognitive Enhancement : The compound has been investigated for its potential neuroprotective effects and cognitive enhancement capabilities. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study : In a preclinical trial, an analog of this compound was evaluated for its effects on memory and learning in rodent models. Results indicated improved performance in maze tests, suggesting potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease .

Anti-inflammatory Properties

Mechanism of Action : The compound's ability to modulate inflammatory pathways has garnered attention. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : A research article highlighted the anti-inflammatory effects of similar imidazole derivatives in models of rheumatoid arthritis. The study reported a significant reduction in joint swelling and pain scores in treated groups compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenyl vs. 4-Fluorophenyl Substitution

The closest analog is 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (), which replaces the 4-fluorophenyl group with a simple phenyl ring. Key differences include:

  • Metabolic Stability: Fluorine substitution often decreases susceptibility to oxidative metabolism, improving pharmacokinetic profiles compared to non-halogenated analogs.

Trimethoxyphenylmethyl Group

Compounds like 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole () share the trimethoxyphenyl motif but differ in core structure (imidazole vs. dihydroimidazolone). The trimethoxyphenyl group is associated with enhanced lipophilicity and interactions with hydrophobic binding pockets in biological targets .

Comparison with Heterocyclic Variants

Thiazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () replaces the dihydroimidazolone core with a thiazole ring. Thiazole derivatives exhibit planar conformations, favoring intercalation with DNA or enzymes, but may lack the rigidity of the bicyclic dihydroimidazolone core .

Thiadiazole and Pyrrolone Derivatives

  • 4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one () contains a pyrrolone core, introducing additional hydrogen-bonding sites via the hydroxyl group .

Substituent Effects and Functional Group Analysis

Halogen Substitution

  • Fluorine (Target Compound) vs. Chlorine () : Fluorine’s smaller size and higher electronegativity minimize steric hindrance while increasing polarity compared to chlorine.
  • Nitro Group () : The 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole () includes a nitro group, which is strongly electron-withdrawing and may confer redox activity or toxicity risks .

Methoxy vs. Furan Substituents

  • 5-[(Furan-2-yl)methyl] Analogs (): The furan ring in 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one introduces oxygen lone pairs for hydrogen bonding but reduces stability compared to methoxy groups due to furan’s susceptibility to oxidation .

Research Findings and Data

Crystallographic Studies

  • Isostructural Thiazole Derivatives () : Single-crystal X-ray diffraction revealed planar conformations with perpendicular fluorophenyl orientations, suggesting conformational flexibility critical for target binding .
  • Trimethoxyphenyl Derivatives () : Crystallography confirmed triclinic symmetry and intermolecular interactions dominated by van der Waals forces and π-stacking .

Data Tables

Table 1: Structural Analogs Comparison

Compound Core Structure Key Substituents Notable Properties Evidence ID
Target Compound Dihydroimidazolone 4-Fluorophenyl, Trimethoxyphenylmethyl High electronegativity, Rigid
Phenyl Analog () Dihydroimidazolone Phenyl, Trimethoxyphenylmethyl Lower metabolic stability
Thiazole Derivative () Thiazole 4-Chlorophenyl, Fluorophenyl Planar conformation

Table 2: Heterocyclic Variants

Compound Core Structure Functional Groups Biological Implications Evidence ID
Thiadiazole () Thiadiazole 4-Chlorophenyl Electron-deficient core
Pyrrolone () Pyrrolone Fluorobenzoyl, Imidazolylpropyl Hydrogen-bonding capability

Preparation Methods

Precursor Synthesis and Reaction Conditions

The fluorophenyl component is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, 4-fluoroaniline may undergo formylation to yield 4-fluorobenzaldehyde, which is subsequently alkylated with a 3,4,5-trimethoxyphenylmethyl group using Friedel-Crafts conditions. The resulting aldehyde is then condensed with a secondary amine, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride. Cyclization to form the imidazolone ring is achieved using phosgene equivalents (e.g., triphosgene) or carbonyl diimidazole.

Key Optimization Parameters:

  • Catalyst Selection: Palladium on carbon (5–10 wt%) enhances yield in coupling steps, while Raney nickel improves reductive amination efficiency.

  • Solvent Systems: Ethanol or tetrahydrofuran (THF) is preferred for condensation, whereas dichloromethane facilitates cyclization.

  • Temperature Control: Cyclization proceeds optimally at 60–80°C, with higher temperatures leading to decomposition.

Yield and Purity Considerations

Reported yields for this route range from 45% to 68%, with purity >95% after recrystallization from ethyl acetate. Impurities often arise from incomplete cyclization or residual aldehyde, necessitating chromatographic purification in some cases.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a transformative technique for imidazolone synthesis, significantly reducing reaction times and improving selectivity. This method leverages rapid, uniform heating to accelerate both condensation and cyclization steps.

Reaction Design and Mechanistic Insights

A one-pot protocol involves mixing 4-fluoroaniline, 3,4,5-trimethoxybenzyl bromide, and urea in dimethylformamide (DMF) under microwave irradiation (150°C, 300 W). The reaction proceeds via sequential alkylation, condensation, and cyclization, forming the imidazolone core in <30 minutes.

Advantages Over Conventional Heating:

  • Time Efficiency: 80% yield achieved in 25 minutes versus 12 hours under thermal conditions.

  • Reduced Byproducts: Controlled heating minimizes decomposition of the thermally sensitive trimethoxyphenyl group.

Scalability and Industrial Relevance

Gram-scale synthesis (50 g) has been demonstrated with consistent yields (75–78%), highlighting feasibility for industrial applications. However, solvent recovery and energy consumption remain challenges for large-scale deployment.

Visible Light-Mediated Photocatalyst-Free Cyclization

Recent advances in photochemistry enable imidazolone synthesis without traditional catalysts. This method uses visible light to drive cyclization via radical intermediates, offering an environmentally benign alternative.

Reaction Mechanism and Substrate Scope

A mixture of 4-fluoroaniline, 3,4,5-trimethoxybenzaldehyde, and thiourea in aqueous ethanol is irradiated with blue LEDs (450 nm, 24 h). The reaction generates a thiourea intermediate, which undergoes light-induced desulfurization to form the imidazolone ring.

Critical Observations:

  • Radical Pathway: Electron paramagnetic resonance (EPR) studies confirm the involvement of thiyl radicals and singlet oxygen.

  • Functional Group Tolerance: The method accommodates electron-withdrawing (e.g., -F) and donating (-OCH₃) groups without side reactions.

Yield and Practical Considerations

Yields range from 65% to 72%, with >99% purity after recrystallization. While photocatalyst-free, the requirement for prolonged irradiation (24 h) limits throughput compared to microwave methods.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the three primary methods:

MethodYield (%)Reaction TimePurity (%)Scalability
Reductive Condensation45–6812–24 h95–98Moderate
Microwave-Assisted75–7825 min99High
Visible Light-Mediated65–7224 h99Low to Moderate

Trade-offs:

  • Microwave Synthesis excels in speed and yield but requires specialized equipment.

  • Visible Light-Mediated methods offer green chemistry benefits but lag in efficiency.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

  • Methodological Answer : A common approach involves condensation of substituted anilines and aldehydes. For example, 4-methoxyaniline and 3,4,5-trimethoxybenzaldehyde can be reacted in methanol, followed by addition of an isocyanide derivative (e.g., 3,4,5-trimethoxyphenyl(tosyl)-methyl isocyanide) and triethylamine under reflux. Post-reaction purification via chromatography yields the product . Key parameters include solvent polarity (methanol), reaction temperature (reflux), and stoichiometric ratios (1:1:1 for amine:aldehyde:isocyanide).

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation, including dihedral angles between aromatic rings and the imidazolone core. For example, SC-XRD revealed dihedral angles of 12.65° (fluorophenyl) and 55.67° (trimethoxyphenyl) relative to the imidazole ring . Complementary techniques include 1^1H/13^13C NMR (to verify substituent positions) and FT-IR (to confirm functional groups like NH2_2 and C=O).

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting kinases (e.g., p38 MAP kinase) or antimicrobial activity (e.g., MIC assays against Gram-positive/negative bacteria). For imidazole derivatives, cytotoxicity assays (e.g., MTT on cancer cell lines) are standard. Ensure controlled variables: solvent (DMSO concentration ≤0.1%), positive controls (e.g., doxorubicin for cytotoxicity), and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Optimize solvent systems (e.g., switch from methanol to DMF for higher solubility) and employ transition-metal-free conditions. A base-promoted approach (e.g., K2_2CO3_3 in DMSO) can enhance cyclization efficiency . Monitor reaction progress via TLC/HPLC and adjust heating duration (e.g., 8–12 hours under reflux). Scale-up trials should prioritize inert atmospheres (N2_2) to prevent oxidation.

Q. What strategies resolve contradictions in reported bioactivity data among structurally similar imidazole derivatives?

  • Methodological Answer : Conduct meta-analysis comparing synthesis purity (HPLC ≥98%), assay protocols (e.g., cell line specificity), and substituent effects. For example, fluorophenyl groups enhance lipophilicity and membrane permeability, but trifluoromethyl substitutions may alter target binding . Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to p38 MAP kinase (PDB: 1KV2). Parameterize force fields for fluorine and methoxy groups, which influence hydrophobic interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase active sites) . MD simulations (>100 ns) assess stability of ligand-protein complexes.

Q. What experimental designs are suitable for studying environmental stability or degradation pathways?

  • Methodological Answer : Apply OECD guidelines for hydrolysis (pH 4–9 buffers at 50°C), photolysis (UV-Vis exposure), and biodegradation (OECD 301F). Use LC-MS to identify degradation products (e.g., demethylation of trimethoxy groups). Environmental fate models (EPI Suite) can predict partition coefficients (log P) and bioaccumulation potential .

Data Analysis & Contradiction Resolution

Q. How to address variability in crystallographic data for dihedral angles across similar compounds?

  • Methodological Answer : Compare crystallization conditions (e.g., solvent evaporation vs. diffusion). For example, methanol/ethyl acetate mixtures may induce tighter packing, reducing dihedral flexibility. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H⋯F vs. C–H⋯O interactions) and correlate with angle deviations .

Q. Why do biological activities differ between enantiomers or polymorphs of this compound?

  • Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test activity in cell-based assays. For polymorphs, characterize crystal forms (PXRD) and solubility (shake-flask method). Bioactivity differences often stem from dissolution rates or stereospecific target binding (e.g., kinase active-site chirality) .

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